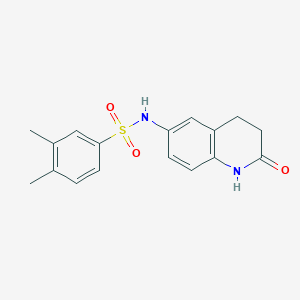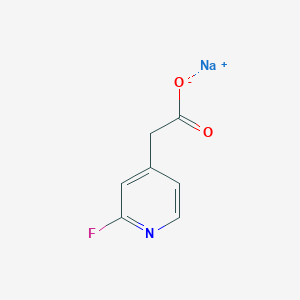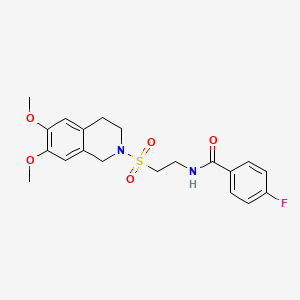
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-fluorobenzamide is a compound with interesting properties and various applications in scientific research, chemistry, biology, and medicine. This article provides an in-depth look into its preparation, reactions, applications, mechanism of action, and comparison with similar compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-fluorobenzamide involves a multi-step process. Starting with commercially available precursors, key steps typically include:
Formation of 6,7-dimethoxy-3,4-dihydroisoquinoline: : This step generally requires the cyclization of an appropriate benzylamine derivative under acidic conditions.
Sulfonylation Reaction:
Formation of the Final Product: : The final step usually involves the coupling of the sulfonylated isoquinoline intermediate with 4-fluorobenzoyl chloride under basic conditions.
Industrial Production Methods
On an industrial scale, the synthesis can be optimized to improve yields and reduce costs. High-efficiency reactors and catalysts can be employed to streamline the process, and solvent recycling methods are often used to make the process more sustainable.
化学反应分析
Types of Reactions
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-fluorobenzamide undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized using agents like hydrogen peroxide under controlled conditions.
Reduction: : Reduction can be carried out with reducing agents such as lithium aluminum hydride.
Substitution: : The fluorobenzamide moiety allows for nucleophilic substitution reactions, typically with nucleophiles like amines.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, acetic acid.
Reduction: : Lithium aluminum hydride, tetrahydrofuran.
Substitution: : Ammonia, primary amines.
Major Products Formed
Oxidation: : The primary product of oxidation is usually the corresponding sulfoxide or sulfone.
Reduction: : The reduction typically yields the corresponding amine.
Substitution: : The substitution products depend on the nucleophile used, but common products include various substituted amides.
科学研究应用
Chemistry
In chemistry, N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-fluorobenzamide is used as a reagent in the synthesis of complex molecules
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. It has been used in studies investigating enzyme inhibition and receptor binding.
Medicine
Medically, this compound has potential applications in drug development. Its structure suggests it could interact with specific biological pathways, making it a candidate for therapeutic agents.
Industry
Industrial applications include its use in the development of new materials and as an intermediate in the synthesis of complex organic compounds.
作用机制
Molecular Targets and Pathways
The mechanism of action of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-fluorobenzamide involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. This modulation can lead to changes in cellular processes and overall biological effects.
相似化合物的比较
Similar Compounds
N-(2-(methylsulfonyl)ethyl)-4-fluorobenzamide
N-(2-(chlorosulfonyl)ethyl)-4-fluorobenzamide
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-fluorobenzamide
Uniqueness
Compared to similar compounds, N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-fluorobenzamide is unique due to its specific sulfonyl-isoquinoline structure. This unique structure may confer distinct biological and chemical properties, making it valuable for targeted applications.
Conclusion
This compound is a compound with a rich profile of synthetic pathways, chemical reactivity, and diverse applications in scientific research. Its unique structure and properties make it an important subject of study in multiple fields.
属性
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O5S/c1-27-18-11-15-7-9-23(13-16(15)12-19(18)28-2)29(25,26)10-8-22-20(24)14-3-5-17(21)6-4-14/h3-6,11-12H,7-10,13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUERUKNKDDYCPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
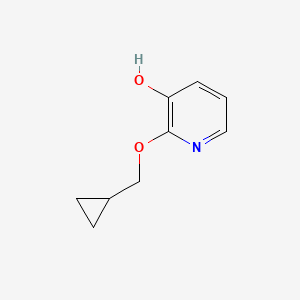
![diethyl 1-[2-(5-chloro-2-thienyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B2618670.png)
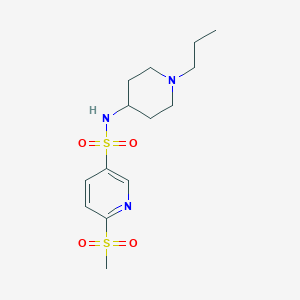
![1-(4-bromo-2-fluorophenyl)-4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2618673.png)
![N-(5-(thiophene-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2618674.png)
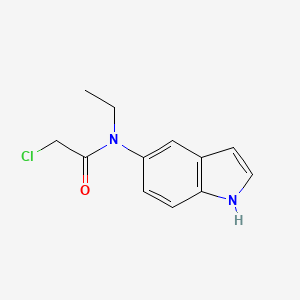
![5,6-dimethyl-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2618679.png)
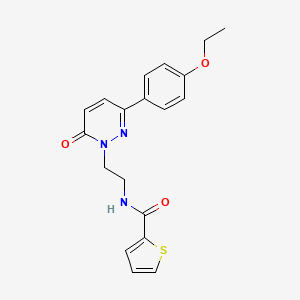

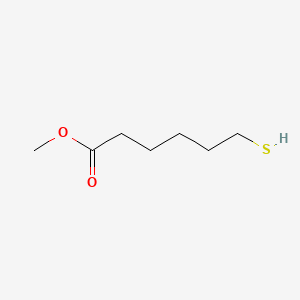
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2618685.png)
![4-methyl-1-(2-methylphenyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B2618688.png)
